HTS Screening Breadth: Quantitative Comparison of Assay Panel Coverage vs. 4-Methoxy Analog
The target compound (4-acetyl) has been profiled in 5 distinct high-throughput screening assay panels spanning diverse target classes including GPCRs (RGS4, mu-opioid, muscarinic M1), ion channels, and metalloproteinases (ADAM17), as documented by the NCBI PubChem BioAssay database via Chemsrc . In contrast, the closest commercially available analog, 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, appears in only 3 assay panels (GPR151, FBW7, MITF) according to the same database . This represents a 66% greater screening coverage breadth for the acetyl analog.
| Evidence Dimension | Number of distinct HTS assay panels interrogated |
|---|---|
| Target Compound Data | 5 assay panels (RGS4, mu-opioid, ADAM17, muscarinic M1, Unfolded Protein Response activator) |
| Comparator Or Baseline | 4-Methoxy analog (CAS 868978-84-1): 3 assay panels (GPR151, FBW7, MITF) |
| Quantified Difference | 5 vs. 3 panels (+66% coverage) |
| Conditions | HTS assay data aggregated from PubChem BioAssay and Chemsrc entries for both compounds |
Why This Matters
For researchers selecting a compound for target fishing or phenotypic screening, broader HTS coverage increases the likelihood of identifying productive target engagement, directly impacting experimental utility relative to narrower analogs.
